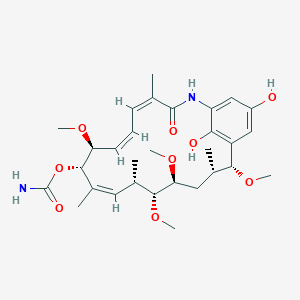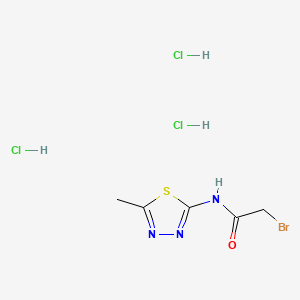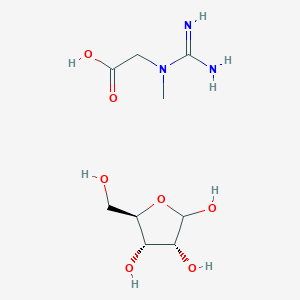
Creatine riboside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Creatine riboside is a compound with significant scientific interest due to its unique structure and potential applications. The compound consists of two distinct parts: a guanidine derivative and a sugar moiety. The guanidine derivative is known for its biological activity, while the sugar moiety is a common structural component in many biological molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[carbamimidoyl(methyl)amino]acetic acid typically involves the reaction of guanidine with methylamine and glycine under controlled conditions. The reaction is carried out in an aqueous medium at a slightly elevated temperature to facilitate the formation of the desired product. The sugar moiety, (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol, can be synthesized through the reduction of a corresponding sugar lactone using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as fermentation, to produce the sugar moiety, followed by chemical synthesis to attach the guanidine derivative. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
化学反应分析
Types of Reactions
2-[carbamimidoyl(methyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in an organic solvent such as ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; typically carried out in an organic solvent under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the guanidine group.
Reduction: Reduced forms of the sugar moiety.
Substitution: Substituted derivatives with different functional groups replacing the guanidine group.
科学研究应用
2-[carbamimidoyl(methyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
作用机制
The mechanism of action of 2-[carbamimidoyl(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, modulating their activity. The sugar moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
相似化合物的比较
Similar Compounds
Creatine: Similar in structure due to the presence of a guanidine group.
Glycine: Shares the amino acid backbone with 2-[carbamimidoyl(methyl)amino]acetic acid.
Ribose: Similar sugar moiety as (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol.
Uniqueness
2-[carbamimidoyl(methyl)amino]acetic acid is unique due to the combination of a guanidine derivative and a sugar moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5.C4H9N3O2/c6-1-2-3(7)4(8)5(9)10-2;1-7(4(5)6)2-3(8)9/h2-9H,1H2;2H2,1H3,(H3,5,6)(H,8,9)/t2-,3-,4-,5?;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVAWUXCORHDQT-QHEAFLAXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.C(C1C(C(C(O1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)C(=N)N.C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R)-2,6-dihydroxy-5-[(E)-prop-1-enyl]-1,2-dihydropyrano[3,2-b]pyrrole-3,7-dione](/img/structure/B8209661.png)
![N-[(1R)-1-[4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenyylethyl)-4H-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B8209665.png)


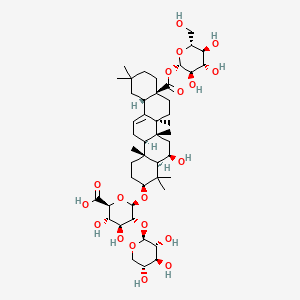
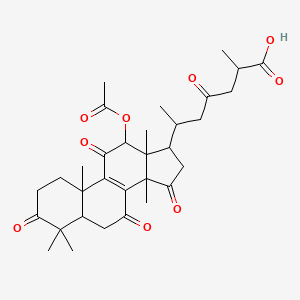

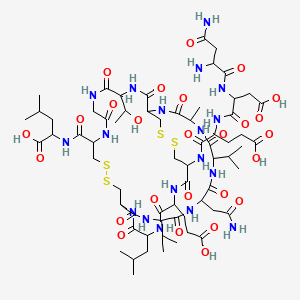
![N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B8209724.png)
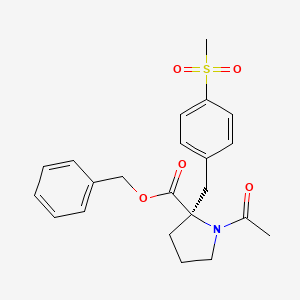
![(3Z,5E,7E,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B8209746.png)
![9,10,15,17-tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),9,12,14,16,18-octaene-4,7-dione](/img/structure/B8209751.png)
